![molecular formula C9H14NP B14441669 2-[Methyl(phenyl)phosphanyl]ethan-1-amine CAS No. 77544-91-3](/img/structure/B14441669.png)
2-[Methyl(phenyl)phosphanyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)phosphanyl]ethan-1-amine is an organic compound that contains a phosphanyl group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)phosphanyl]ethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenylphosphine with an appropriate alkylating agent, such as methyl iodide, followed by the introduction of an ethan-1-amine group. The reaction conditions typically involve the use of a solvent like tetrahydrofuran (THF) and a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(phenyl)phosphanyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Applications De Recherche Scientifique
2-[Methyl(phenyl)phosphanyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which 2-[Methyl(phenyl)phosphanyl]ethan-1-amine exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in coordination compounds, and the pathways involved often relate to catalytic processes in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine: Lacks the ethan-1-amine group.
Methylphosphine: Lacks the phenyl group.
Ethan-1-amine: Lacks the phosphanyl group.
Uniqueness
2-[Methyl(phenyl)phosphanyl]ethan-1-amine is unique due to the presence of both a phosphanyl group and an ethan-1-amine backbone, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
77544-91-3 |
|---|---|
Formule moléculaire |
C9H14NP |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
2-[methyl(phenyl)phosphanyl]ethanamine |
InChI |
InChI=1S/C9H14NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 |
Clé InChI |
SBFKHRVJJXVHGV-UHFFFAOYSA-N |
SMILES canonique |
CP(CCN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


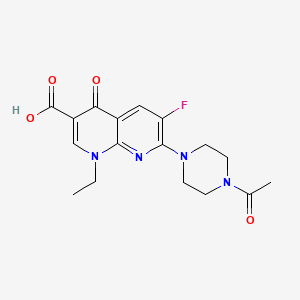
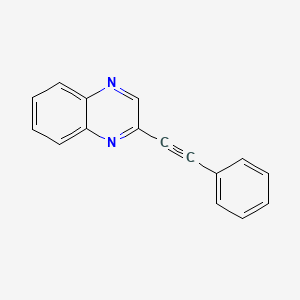


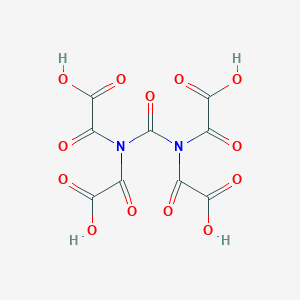
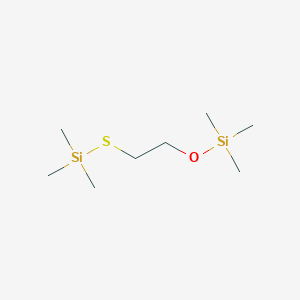
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
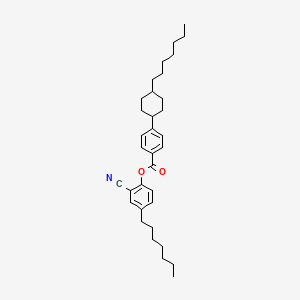
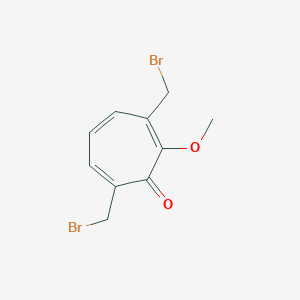

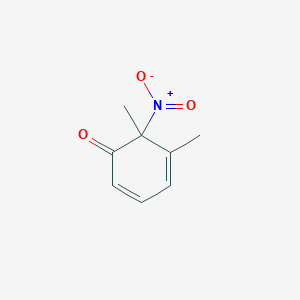
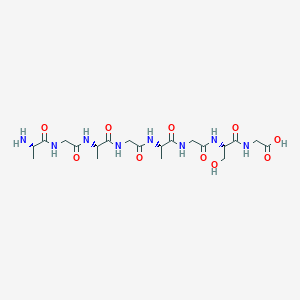
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
